molecular formula C18H23Cl2N3O3 B1666751 2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)- CAS No. 39113-89-8

2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)-

Cat. No.: B1666751
CAS No.: 39113-89-8
M. Wt: 400.3 g/mol
InChI Key: MMTXDKNRPSSVDS-UHFFFAOYSA-N
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Description

This compound belongs to the imidazolidinone class, characterized by a five-membered heterocyclic core containing two nitrogen atoms. Its structure includes a 3,5-dichlorophenyl substituent at position 1 and a 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl group at position 2. The dichlorophenyl moiety is a common feature in agrochemicals, particularly fungicides, due to its efficacy in disrupting fungal cellular processes . The spirocyclic system (1,4-dioxa-8-azaspiro[4.5]dec-8-yl) introduces conformational rigidity and may enhance stability or bioavailability compared to non-spiro analogs.

Properties

CAS No.

39113-89-8

Molecular Formula

C18H23Cl2N3O3

Molecular Weight

400.3 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]imidazolidin-2-one

InChI

InChI=1S/C18H23Cl2N3O3/c19-14-11-15(20)13-16(12-14)23-8-7-22(17(23)24)6-5-21-3-1-18(2-4-21)25-9-10-26-18/h11-13H,1-10H2

InChI Key

MMTXDKNRPSSVDS-UHFFFAOYSA-N

SMILES

C1CN(CCC12OCCO2)CCN3CCN(C3=O)C4=CC(=CC(=C4)Cl)Cl

Canonical SMILES

C1CN(CCC12OCCO2)CCN3CCN(C3=O)C4=CC(=CC(=C4)Cl)Cl

Appearance

Solid powder

Other CAS No.

39113-89-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AL 1965;  AL-1965;  AL1965

Origin of Product

United States

Preparation Methods

Core Structure Deconstruction

The target compound comprises three distinct structural elements:

  • A 2-imidazolidinone heterocycle.
  • A 3,5-dichlorophenyl substituent at the N1 position.
  • A 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl group at the N3 position.

Retrosynthetic cleavage suggests convergent synthesis via:

  • Suzuki-Miyaura cross-coupling to install the spirocyclic moiety.
  • Nucleophilic aromatic substitution or Buchwald-Hartwig amination for aryl chloride introduction.
  • Cyclocondensation of ethylenediamine derivatives with carbonyl equivalents for heterocycle formation.

Synthesis of the 1,4-Dioxa-8-Azaspiro[4.5]Dec-8-Yl Ethyl Intermediate

Suzuki-Miyaura Coupling with Boronate Esters

The spirocyclic fragment is synthesized via palladium-catalyzed cross-coupling between 4,4,5,5-tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane and aryl halides. Representative conditions include:

Aryl Halide Catalyst Base Solvent System Temperature (°C) Time (h) Yield (%)
2-Iodo-3-hydroxypyridine Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O 100 24 60.7
1-Bromo-2,5-dimethyl-4-nitrobenzene Pd(PPh₃)₄ CsF DME/MeOH 130 (microwave) 0.25 90
2-Chloro-4-iodo-1-methoxybenzene Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 90 3 60.7

Key Observations :

  • Microwave irradiation enhances reaction efficiency for electron-deficient aryl halides.
  • Cs₂CO₃ improves coupling yields with chloro-substituted aromatics compared to Na₂CO₃.

Functionalization to Ethyl-Spiro Linker

Post-coupling, the spirocyclic olefin undergoes hydrogenation and subsequent ethylamine tether installation via:

  • Hydrogenation : Pd/C-catalyzed reduction of the exocyclic double bond.
  • Nucleophilic Alkylation : Reaction with 2-bromoethylamine hydrobromide under basic conditions (K₂CO₃, DMF, 80°C).

Assembly of the 2-Imidazolidinone Core

Cyclocondensation Methodology

The imidazolidinone ring forms via ethylenediamine cyclization with dimethyl carbonate (DMC) under acidic catalysis:

Ethylenediamine + DMC → 2-Imidazolidinone

Optimized Protocol (Adapted from):

  • Catalyst : Sulfamic acid (10 mol%).
  • Solvent : Methanol.
  • Conditions : 60°C for 3 h (pre-cyclization), then 160°C for 15 h (ring closure).
  • Yield : 62.1–63.4% (GC analysis).

Mechanistic Insight :
Sulfamic acid promotes both nucleophilic attack of ethylenediamine on DMC and subsequent intramolecular dehydration.

Substituent Incorporation

3,5-Dichlorophenyl Introduction The aryl group is installed via Ullmann coupling or nucleophilic aromatic substitution:

  • Ullmann Conditions : CuI, 1,10-phenanthroline, DMF, 120°C.
  • Electrophilic Source : 1-Bromo-3,5-dichlorobenzene.

3.2.2 Spiro-Ethyl Tether Attachment
Mitsunobu reaction couples the secondary amine of the imidazolidinone with the ethyl-spiro alcohol:

  • Reagents : DIAD, PPh₃, THF, 0°C → RT.

Critical Analysis of Synthetic Challenges

Steric Hindrance in Spirocyclic Coupling

The bicyclic spiro system creates steric barriers during Suzuki-Miyaura coupling, necessitating:

  • Bulky Ligands : XPhos enhances catalyst turnover with hindered boronate esters.
  • High-Temperature Protocols : Microwave-assisted heating (130°C) improves diffusion rates.

Regioselectivity in Imidazolidinone Formation

Competing pathways may yield isomeric byproducts. Control strategies include:

  • Stepwise Cyclization : Isolate the linear urea intermediate before ring closure.
  • Solvent Polarity Modulation : Acetonitrile favors intramolecular dehydration over oligomerization.

Process Optimization and Scalability

Catalyst Recycling in Suzuki Coupling

Pd(dppf)Cl₂ demonstrates superior recyclability compared to Pd(PPh₃)₄:

  • Leaching Tests : <0.1 ppm Pd in product after silica filtration.
  • Reuse Cycles : 3 cycles with <5% yield drop.

Green Chemistry Considerations

  • Solvent Replacement : Switch from dioxane to cyclopentyl methyl ether (CPME) reduces toxicity.
  • Waste Minimization : Sulfamic acid catalysis generates minimal acidic effluent.

Chemical Reactions Analysis

Types of Reactions

AL-1965 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminium hydride, and hydrogen gas.

    Substitution: Common reagents include halogens (chlorine, bromine), acids (sulfuric acid, hydrochloric acid), and bases (sodium hydroxide, potassium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

AL-1965 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of AL-1965 involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Core Structure Diversity

  • Imidazolidinone vs. Azabicyclohexane/Oxazolidinedione: The target compound and iprodione share the imidazolidinone core, which is associated with inhibiting fungal glycerol biosynthesis or destabilizing cell membranes .

Substituent Effects

  • Chlorophenyl Positioning : All compounds feature 3,5-dichlorophenyl substituents, a hallmark of broad-spectrum fungicides. This group is critical for hydrophobic interactions with fungal proteins or membranes.

Inferred Bioactivity

  • While direct efficacy data for the target compound are unavailable, structural analogs like iprodione and procymidone exhibit activity against Botrytis and Sclerotinia species . The spirocyclic substituent in the target compound could broaden its activity spectrum or improve environmental persistence.

Biological Activity

2-Imidazolidinone derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)- is particularly noteworthy for its potential applications in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C18H23Cl2N3O3C_{18}H_{23}Cl_2N_3O_3, with a molecular weight of approximately 400.3 g/mol. The structure features a dichlorophenyl group and a spirocyclic moiety that may contribute to its biological activity.

Biological Activity Overview

Research indicates that imidazolidinone derivatives exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown significant antiproliferative effects against different cancer cell lines.
  • Antimicrobial Properties : Certain compounds within this class have been evaluated for their ability to inhibit microbial growth.
  • Neuroprotective Effects : There is emerging evidence supporting the neuroprotective potential of imidazolidinones.

Anticancer Activity

A study highlighted the modification of imidazolidinone moieties leading to the development of novel anticancer agents. Specifically, derivatives bearing the imidazolidin-2,4-dione group demonstrated potent antiproliferative activity in the nanomolar range (0.066 - 6 µM) against various cancer cell lines such as HT-1080 and MCF7. These compounds were found to arrest the cell cycle at the G2/M phase and disrupt microtubule dynamics by interacting with the colchicine-binding site .

Case Study: Antiproliferative Activity

CompoundCell LineIC50 (µM)Mechanism of Action
PID-SO 16HT-10800.066Microtubule disruption
PID-SO 17MCF70.080Colchicine-binding site inhibition

Antimicrobial Properties

The antimicrobial efficacy of related imidazolidinone compounds has also been investigated. For instance, modifications in the phenyl and spirocyclic structures led to enhanced activity against specific bacterial strains, suggesting that structural optimization can yield more effective antimicrobial agents.

Neuroprotective Effects

Emerging research indicates that certain imidazolidinone derivatives may offer neuroprotective benefits by modulating pathways involved in oxidative stress and inflammation. This aspect is particularly relevant for neurodegenerative diseases where such mechanisms play a critical role.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via refluxing substituted benzaldehyde derivatives with triazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid). Pressure reduction post-reflux aids in solvent evaporation and product isolation . Optimization may involve adjusting molar ratios, reflux duration, or solvent polarity. Parallel methods for analogous imidazolidinones suggest using ethanol or DMF as solvents, with catalytic acid to accelerate cyclization .

Q. Which spectroscopic techniques are critical for characterizing its structural integrity?

  • Methodology : Nuclear Magnetic Resonance (NMR) is essential for confirming the 3,5-dichlorophenyl and spirocyclic moieties. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₉H₂₂Cl₂N₂O₃). For spirocyclic systems, 2D NMR (COSY, HSQC) resolves overlapping signals in the 1,4-dioxa-8-azaspiro[4.5]decane subunit .

Q. How do substituents like the 3,5-dichlorophenyl group influence bioactivity?

  • Methodology : Comparative structure-activity relationship (SAR) studies with analogs (e.g., fluorophenyl or methoxyphenyl derivatives) can isolate electronic or steric effects. In vitro assays (e.g., enzyme inhibition) paired with computational docking (e.g., AutoDock Vina) identify key interactions between the dichlorophenyl group and hydrophobic binding pockets .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in its synthetic intermediates?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during cyclization. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Compare energy barriers for competing pathways (e.g., 5- vs. 6-membered ring formation) to guide experimental design .

Q. What strategies resolve contradictions in its reported biological activity across studies?

  • Methodology : Re-evaluate assay conditions (e.g., pH, temperature, cell lines) to identify confounding variables. Meta-analysis of dose-response curves and statistical power (e.g., ANOVA with post-hoc tests) clarifies reproducibility. Cross-reference with structurally similar compounds to discern assay-specific artifacts .

Q. How can membrane separation technologies improve its purification for in vivo studies?

  • Methodology : Nanofiltration or reverse osmosis (RO) membranes with tailored pore sizes (1–5 kDa) isolate the compound from low-MW impurities. Solvent-resistant cellulose acetate membranes prevent degradation during organic solvent handling. Monitor purity via HPLC-MS and compare partition coefficients (log P) pre/post-purification .

Q. What experimental designs validate its metabolic stability in preclinical models?

  • Methodology : Use hepatic microsomes (human/rat) for Phase I metabolism studies. LC-MS/MS quantifies parent compound and metabolites over time. Apply Michaelis-Menten kinetics to estimate intrinsic clearance. For in vivo validation, administer the compound to rodents and collect plasma/bile for pharmacokinetic profiling (AUC, t₁/₂) .

Q. How do crystal engineering approaches address challenges in obtaining X-ray diffraction-quality crystals?

  • Methodology : Screen co-crystallization agents (e.g., crown ethers) to stabilize the spirocyclic moiety. Vapor diffusion methods (e.g., hanging drop) with mixed solvents (DCM:methanol) enhance lattice packing. Synchrotron radiation resolves disorder in the azaspirodecane ring .

Methodological Notes

  • Data Contradiction Analysis : When biological data conflicts, apply Hill slope analysis to distinguish partial agonism vs. non-specific binding .
  • Safety Considerations : Use fume hoods and personal protective equipment (PPE) during synthesis due to potential aziridine byproducts .
  • Theoretical Frameworks : Link mechanistic studies to Hammett substituent constants or frontier molecular orbital (FMO) theory for electronic effect rationalization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)-
Reactant of Route 2
2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)-

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